molecular formula C18H18N2O2S2 B2861028 3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one CAS No. 1252091-75-0

3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one

Cat. No.: B2861028
CAS No.: 1252091-75-0
M. Wt: 358.47
InChI Key: OCGSXTGHEAJJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one (CAS Number: 1252091-75-0) is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C18H18N2O2S2C_{18}H_{18}N_{2}O_{2}S_{2}, with a molecular weight of approximately 358.5 g/mol. The structure features a thiazolidinone ring, an azetidine moiety, and a thiophene ring, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC18H18N2O2S2C_{18}H_{18}N_{2}O_{2}S_{2}
Molecular Weight358.5 g/mol
CAS Number1252091-75-0

Biological Activities

Research indicates that thiazolidinone derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Thiazolidinone compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in tumor growth. For instance, studies have highlighted the anticancer potential of thiazolidinone derivatives against various cancer cell lines by targeting multiple pathways involved in cell survival and proliferation .
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated that thiazolidinone derivatives could exhibit lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like streptomycin and ampicillin . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Thiazolidinones are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidinone derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they may inhibit cyclooxygenase (COX) enzymes or other targets relevant to cancer biology .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .
  • Reactive Oxygen Species (ROS) Modulation : Thiazolidinones may influence oxidative stress levels within cells, promoting apoptosis in cancer cells while protecting normal cells from oxidative damage.

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives similar to our compound:

  • Anticancer Study : A recent study evaluated a series of thiazolidinone derivatives against various cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 20 µM . The study highlighted the importance of structural modifications in enhancing anticancer activity.
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of thiazolidinones demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with MIC values as low as 0.03 mg/mL, outperforming conventional antibiotics .

Properties

IUPAC Name

3-[1-[(4-methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-12-2-4-13(5-3-12)10-20-15(14-6-8-23-11-14)16(17(20)21)19-7-9-24-18(19)22/h2-6,8,11,15-16H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGSXTGHEAJJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C(C2=O)N3CCSC3=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.